molecular formula C16H13F2N3O B1253107 (-)-Flutriafol CAS No. 586965-69-7

(-)-Flutriafol

Cat. No.: B1253107
CAS No.: 586965-69-7
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

(-)-Flutriafol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops. The compound is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Flutriafol typically involves the following steps:

    Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group.

    Final assembly: The final step involves the coupling of the triazole ring with the fluorophenyl group under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw material preparation: Ensuring the purity and availability of starting materials.

    Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Flutriafol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(-)-Flutriafol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.

    Biology: Investigated for its effects on fungal cell biology and its potential as a tool to study ergosterol biosynthesis.

    Medicine: Explored for its potential antifungal properties in clinical settings.

    Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The primary mechanism of action of (-)-Flutriafol involves the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.

Comparison with Similar Compounds

    Tebuconazole: Another triazole fungicide with a similar mechanism of action.

    Propiconazole: Known for its broad-spectrum antifungal activity.

    Difenoconazole: Effective against a wide range of fungal pathogens.

Uniqueness of (-)-Flutriafol: this compound is unique due to its specific structural features, such as the presence of a fluorophenyl group, which enhances its binding affinity to the target enzyme. This results in higher efficacy and a broader spectrum of activity compared to some other triazole fungicides.

Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-21-0
Record name Flutriafol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76674-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutriafol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutriafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTRIAFOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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